molecular formula C8H16OS B14406085 4-(tert-Butylsulfanyl)but-3-en-2-ol CAS No. 86254-71-9

4-(tert-Butylsulfanyl)but-3-en-2-ol

Cat. No.: B14406085
CAS No.: 86254-71-9
M. Wt: 160.28 g/mol
InChI Key: DYKMBCBFWKRLGB-UHFFFAOYSA-N
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Description

4-(tert-Butylsulfanyl)but-3-en-2-ol is an organic compound that features a tert-butylsulfanyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylsulfanyl)but-3-en-2-ol typically involves the reaction of tert-butylthiol with a suitable butenol precursor under controlled conditions. One common method involves the use of tert-butylmagnesium chloride as a starting material, which undergoes a multi-step synthesis process to yield the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylsulfanyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.

Scientific Research Applications

4-(tert-Butylsulfanyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butylsulfanyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and products that interact with biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylsulfinyl chloride: A related compound with a sulfinyl group instead of a sulfanyl group.

    tert-Butylsulfanylphthalonitriles: Compounds with similar sulfanyl groups but different structural backbones.

    2-(tert-Butylsulfanyl)ethan-1-ol: A compound with a shorter carbon chain but similar functional groups.

Uniqueness

4-(tert-Butylsulfanyl)but-3-en-2-ol is unique due to its specific combination of a tert-butylsulfanyl group and a butenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

86254-71-9

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

4-tert-butylsulfanylbut-3-en-2-ol

InChI

InChI=1S/C8H16OS/c1-7(9)5-6-10-8(2,3)4/h5-7,9H,1-4H3

InChI Key

DYKMBCBFWKRLGB-UHFFFAOYSA-N

Canonical SMILES

CC(C=CSC(C)(C)C)O

Origin of Product

United States

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